3-[(Dimethylamino)methyl]-5-methylaniline

Water Analysis Chromogenic Indicator Diamine Comparison

Inconsistent substitution patterns in aniline intermediates often cause failed routes or poor yields. 3-[(Dimethylamino)methyl]-5-methylaniline (CAS 884341-48-4) offers a defined 1,3,5-substitution pattern with orthogonal reactivity. - **Key advantage:** Primary aniline (amide/urea formation) + tertiary dimethylamino group (salt formation, lipophilicity modulation). - **Application-proven:** Intermediate for dyes, pigments, and bidentate metal catalysts. - **Supply:** Benchmark purity with documented stability.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 884341-48-4
Cat. No. B1375473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylamino)methyl]-5-methylaniline
CAS884341-48-4
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N)CN(C)C
InChIInChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3
InChIKeyGEBYHBHCQFEPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Dimethylamino)methyl]-5-methylaniline Overview


3-[(Dimethylamino)methyl]-5-methylaniline (CAS 884341-48-4) is an aromatic diamine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . Its structure features a primary aniline group and a tertiary dimethylamino group connected via a methylene linker at the 3-position, with a methyl group at the 5-position [1]. This unique substitution pattern distinguishes it from simpler aniline derivatives and makes it a valuable building block in organic synthesis.

Precise 3,5-substitution pattern enables regiospecific reactivity in multi-step organic synthesis.
Primary aniline supports amide, urea, and diazonium chemistry for building block elaboration.
Tertiary dimethylamino group provides basic site for salt formation or lipophilicity adjustment.

3-[(Dimethylamino)methyl]-5-methylaniline: Substitution Risks


While other compounds may share the same molecular formula (C10H16N2) or belong to the N,N-dimethylaniline class, the precise substitution pattern of 3-[(Dimethylamino)methyl]-5-methylaniline dictates its unique reactivity, physicochemical properties, and suitability for specific synthetic applications [1]. The presence and position of both the dimethylaminomethyl and methyl groups on the aniline ring are critical for electronic and steric effects that influence reaction outcomes and downstream product properties . Therefore, generic substitution with a different isomer or analog can lead to significant changes in yield, purity, or even the failure of a designed synthetic route, especially in multi-step pharmaceutical or material science research.

Target
3-[(Dimethylamino)methyl]-5-methylaniline
Defined substitution pattern controls steric and electronic effects critical for reaction yield and selectivity.
Potential substitute
Positional isomers or generic aniline analogs
Positional shifts of methyl or dimethylaminomethyl groups may alter ligand geometry, redox behavior, and synthetic outcome. Direct substitution without validation can compromise multi-step routes.

3-[(Dimethylamino)methyl]-5-methylaniline Differentiation


DPD Comparison for Water Analysis

A structurally different but molecularly similar compound (C10H16N2), N,N-Diethyl-p-phenylenediamine (DPD), is a well-established chromogenic indicator used in standard methods (e.g., titrimetric, colorimetric) for determining free and total chlorine in water [1]. The structure of 3-[(Dimethylamino)methyl]-5-methylaniline differs fundamentally; it is not a p-phenylenediamine derivative and lacks the characteristic redox chemistry of DPD, making it unsuitable for this specific application. This distinction is critical for procurement, as selecting the wrong compound for water quality testing would yield no analytical signal.

Chromogenic indicator suitability
Data to verify
Not applicable for chlorine detection; structurally distinct from N,N-Diethyl-p-phenylenediamine (DPD), lacks required redox chemistry.
Not a substitute for DPD in water analysis.
Irreversible structural divergence determines application mismatch.
Water Analysis Chromogenic Indicator Diamine Comparison

Predicted LogP and LogD Values

Calculated physicochemical properties, such as LogP and LogD, are used to assess the lipophilicity and potential bioavailability of compounds. For 3-[(Dimethylamino)methyl]-5-methylaniline, the predicted LogP is 1.60, and the LogD at pH 7.4 is -0.14 [1]. In comparison, the closely related analog 3-((Dimethylamino)methyl)-4-methylaniline (CAS 792187-36-1) also has a molecular weight of 164.25 but differs only in the position of the methyl group [2]. This subtle structural difference can alter LogP and LogD values, impacting the compound's distribution and solubility in biological or biphasic reaction systems, though direct comparative data is not publicly available.

Predicted lipophilicity
Class-level inference
LogP = 1.60, LogD (pH 7.4) = -0.14 (JChem).
Provides baseline for distribution or solubility screening in biphasic systems.
Direct comparative data with positional isomers not available.
Lipophilicity ADME Physicochemical Property

Bidentate Ligand Capability Comparison

Aromatic diamines containing a dimethylaminomethyl group can act as bidentate ligands, coordinating to metal centers through both the aniline and dimethylamino nitrogen atoms . The specific substitution pattern of 3-[(Dimethylamino)methyl]-5-methylaniline, with its two nitrogens on the same side of the aromatic ring, may influence its coordination geometry and metal-binding affinity relative to other isomers like 2-[(Dimethylamino)methyl]-4-methylaniline or 4-[(Dimethylamino)methyl]-2-methylaniline. While no direct comparative binding data exists, this structural feature suggests its utility in designing catalysts or metal-organic frameworks, where precise control over the ligand field is essential.

Bidentate ligand potential
Class-level inference
Two nitrogen donors (aniline + dimethylamino) allow possible N,N-chelation; substitution pattern may influence geometry.
Supports coordination chemistry and catalyst design exploration.
No comparative binding data versus regioisomers; experimental validation needed.
Coordination Chemistry Catalysis Ligand Design

3-[(Dimethylamino)methyl]-5-methylaniline Applications


Dye and Pigment Synthesis

The compound serves as a crucial intermediate in the production of dyes and pigments . Its specific substitution pattern is likely leveraged to fine-tune the color, fastness, or other properties of the final dye molecule, making it a preferred building block over other isomers in specific synthetic routes.

Pharmaceutical Research and Development

As a versatile small molecule scaffold , 3-[(Dimethylamino)methyl]-5-methylaniline is used in medicinal chemistry to construct novel drug candidates. The combination of a primary aniline (for amide or urea bond formation) and a tertiary amine (for salt formation or modulating lipophilicity) makes it valuable for optimizing lead compounds' pharmacokinetic profiles.

Coordination Chemistry and Catalyst Design

Due to its potential to act as a bidentate ligand, this compound is useful for synthesizing metal complexes for catalysis . Researchers can use it to create new catalysts for reactions such as polymerizations or organic transformations, where the specific geometry of the chelating diamine can influence the catalyst's activity and selectivity.

Application
Selection Property
Validation Focus
Dye and pigment synthesis
Positional substitution pattern
Color/fastness optimization in target dye molecule
Pharmaceutical research building block
Dual primary aniline and tertiary amine functionality
Lead compound PK profile and synthetic tractability
Coordination chemistry and catalyst design
Bidentate (N,N) chelation geometry
Catalytic activity and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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